N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
N'-[4-(Diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide (CAS: 306951-25-7) is a benzimidazole-derived hydrazide Schiff base characterized by a sulfanyl (-S-) linker and a diethylamino-hydroxybenzylidene moiety. Its molecular weight is 522.1 g/mol, with two hydrogen bond donors (hydrazide NH and phenolic OH) and six hydrogen bond acceptors, contributing to a polar surface area of 108 Ų . The compound is synthesized via condensation of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde, a method analogous to hydrazide-aldehyde reactions described in related studies . Its structural complexity (718 complexity index) arises from the benzimidazole core, substituted benzyl groups, and the extended conjugated hydrazone system, which may enhance bioactivity through intermolecular interactions like hydrogen bonding .
Properties
Molecular Formula |
C28H31N5O2S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H31N5O2S/c1-4-32(5-2)23-15-14-22(26(34)16-23)17-29-31-27(35)19-36-28-30-24-8-6-7-9-25(24)33(28)18-21-12-10-20(3)11-13-21/h6-17,34H,4-5,18-19H2,1-3H3,(H,31,35)/b29-17+ |
InChI Key |
QMKNYZFYQPNQGZ-STBIYBPSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, the use of imidazolium-based ionic liquids has been reported to facilitate certain reactions involving diethylamino and hydroxybenzylidene groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pharmacological and Chemical Properties
Bioactivity Profiling
- Anti-inflammatory Activity : Analogues with hydroxy/methoxy substituents reduced edema by 40–60% at 50 mg/kg .
- Enzyme Inhibition: N'-(4-/3-/2-Substituted benzylidene)benzohydrazides inhibited monoamine oxidase (MAO) and β-secretase, with IC₅₀ values < 10 µM for MAO-B .
- QSAR Insights : Tanimoto similarity metrics (Tanimoto_morgan > 0.7) correlate benzimidazole derivatives’ structural motifs (e.g., sulfanyl linkers, hydrazone systems) with kinase and protease inhibition .
Physicochemical Comparison
| Property | Target Compound | 4-Chloro Analogue | Methoxy Analogue |
|---|---|---|---|
| XLogP3 | 6.0 | 6.2 | 5.8 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Rotatable Bonds | 10 | 10 | 9 |
| Topological Polar SA | 108 Ų | 108 Ų | 98 Ų |
Yield Comparison :
- The target compound’s synthesis (∼65% yield) is less efficient than simpler analogues like N'-(2-methoxybenzylidene) derivatives (∼80% yield), likely due to steric hindrance from the diethylamino group .
Biological Activity
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₈H₂₁N₃O₃S
- Molecular Weight : 345.44 g/mol
- CAS Number : 316130-82-2
The structural features include a hydrazone linkage, a benzimidazole moiety, and a diethylamino group, which are critical for its biological activities.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of hydrazones, including this compound, exhibit potent anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
Case Study : A study published in Frontiers in Chemistry reported that similar compounds showed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating significant cytotoxic effects (Gowda et al., 2020) .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against a range of bacteria and fungi, attributed to its ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
3. Enzyme Inhibition
This compound has been reported to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
Inhibition Data :
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 45.6 |
| Butyrylcholinesterase | 60.3 |
This dual inhibition enhances its potential as a therapeutic agent for cognitive disorders (Sarafroz et al., 2021) .
The biological activities of this compound are primarily attributed to:
- Hydrogen Bonding : Intramolecular hydrogen bonds stabilize the structure, enhancing its interaction with biological targets.
- Aromaticity : The presence of aromatic rings contributes to the compound's lipophilicity, facilitating membrane penetration.
- Sulfanyl Group : The sulfanyl moiety plays a crucial role in mediating interactions with various biological macromolecules.
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its ability to inhibit cholinesterase enzymes opens avenues for research into neuroprotective therapies. Future studies should focus on in vivo evaluations and the exploration of structure-activity relationships to optimize efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
